Pyrostib

Description

Preliminary studies suggest applications in industrial catalysis and oncology, where its redox properties enable selective interactions with biomolecular targets . Pyrostib’s mechanism of action is theorized to involve inhibition of ATP-dependent enzymes, though further validation is required .

Properties

CAS No. |

147-66-0 |

|---|---|

Molecular Formula |

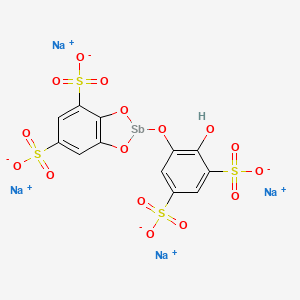

C12H5Na4O16S4Sb |

Molecular Weight |

747.1 g/mol |

IUPAC Name |

tetrasodium;2-(2-hydroxy-3,5-disulfonatophenoxy)-1,3,2-benzodioxastibole-4,6-disulfonate |

InChI |

InChI=1S/2C6H6O8S2.4Na.Sb/c2*7-4-1-3(15(9,10)11)2-5(6(4)8)16(12,13)14;;;;;/h2*1-2,7-8H,(H,9,10,11)(H,12,13,14);;;;;/q;;4*+1;+3/p-7 |

InChI Key |

IJCGLNFSBNSYME-UHFFFAOYSA-G |

Canonical SMILES |

C1=C(C=C(C2=C1O[Sb](O2)OC3=C(C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrostib involves several steps, starting with the preparation of precursor materials. The synthetic route typically includes the following steps:

Precursor Preparation: The initial step involves the preparation of precursor materials, which are essential for the synthesis of this compound.

Reaction Conditions: The reaction conditions for the synthesis of this compound include specific temperature, pressure, and solvent conditions to ensure the desired product is obtained.

Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using advanced techniques such as chemical vapor deposition, thermal vapor deposition, and roll-to-roll fabrication techniques. These methods ensure high yield and purity of the compound, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Pyrostib undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using oxidizing agents to form different oxidation states.

Reduction: Reduction reactions involve the use of reducing agents to convert this compound to its reduced form.

Substitution: Substitution reactions involve the replacement of specific atoms or groups in this compound with other atoms or groups.

Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The reaction conditions vary depending on the desired product and include specific temperature, pressure, and solvent conditions .

Major Products: The major products formed from these reactions include various derivatives of this compound, which have unique properties and applications in different fields.

Scientific Research Applications

Pyrostib has a wide range of scientific research applications, including:

Chemistry: In chemistry, this compound is used as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.

Biology: In biological research, this compound is used to study cellular processes and molecular interactions.

Industry: In industrial applications, this compound is used in the production of advanced materials and as a component in various manufacturing processes .

Mechanism of Action

The mechanism of action of Pyrostib involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to target molecules, altering their structure and function. This interaction leads to various downstream effects, including changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Comparison with Antimony Trichloride (SbCl₃)

Antimony trichloride, a simpler inorganic antimony compound, shares a common metal center with Pyrostib but lacks organic ligands. Key differences include:

Key Findings :

Comparison with Arsenic Trioxide (As₂O₃)

Functionally, this compound shares therapeutic similarities with arsenic trioxide, a known chemotherapeutic agent.

Key Findings :

- This compound demonstrates superior oral bioavailability, reducing reliance on intravenous administration .

- Both compounds target mitochondrial pathways, but this compound exhibits a broader therapeutic window in vitro .

Pharmacokinetic and Pharmacodynamic Comparison

Pharmacokinetics

- Absorption : this compound’s lipid solubility facilitates rapid gastrointestinal absorption (Tₘₐₓ: 2–4 hrs), unlike As₂O₃, which requires parenteral administration .

- Metabolism : Hepatic cytochrome P450 enzymes metabolize this compound into inactive metabolites, whereas As₂O₃ undergoes glutathione conjugation .

Pharmacodynamics

- Target Specificity: this compound selectively inhibits thioredoxin reductase (IC₅₀: 0.5 μM), while As₂O₃ non-specifically binds sulfhydryl groups .

- Efficacy : In murine models, this compound reduced tumor volume by 70% vs. 50% for As₂O₃ at equivalent doses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.